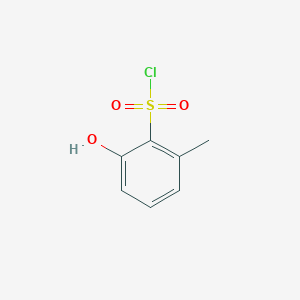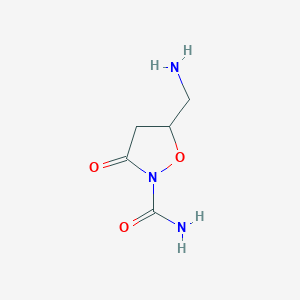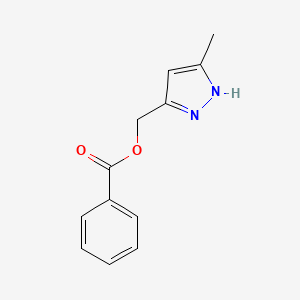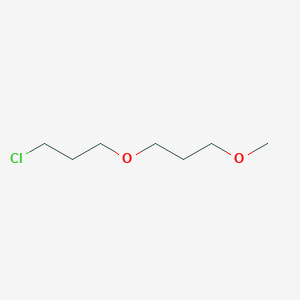
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to the benzofuran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl iodide and a strong base like sodium hydride. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate and a base like potassium carbonate.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound. This may include reactions such as Friedel-Crafts acylation or alkylation, followed by reduction or oxidation steps to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., ethyl iodide), halogens (e.g., bromine), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., reflux, room temperature).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofurans with various functional groups.
Applications De Recherche Scientifique
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-5-methoxy-1-methylbenzofuran: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.
5-Methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the ethyl group at the 3-position, which may influence its chemical properties and interactions.
3-Ethyl-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the methoxy group at the 5-position, which may alter its solubility and reactivity.
Uniqueness
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-ethyl-5-methoxy-1-methyl-1,3-dihydro-2-benzofuran-4-ol |
InChI |
InChI=1S/C12H16O3/c1-4-9-11-8(7(2)15-9)5-6-10(14-3)12(11)13/h5-7,9,13H,4H2,1-3H3 |
Clé InChI |
CPNPORBPTLFULY-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=C(C=CC(=C2O)OC)C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
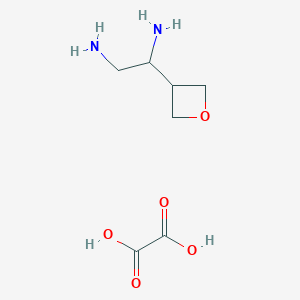
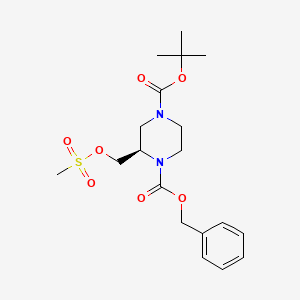
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
